Cas no 426-58-4 (trifluoromethanesulfonylbenzene)
trifluoromethanesulfonylbenzene Chemical and Physical Properties
Names and Identifiers
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- Benzene, [(trifluoromethyl)sulfonyl]-
- Phenyl Trifluoromethyl Sulfone
- Phenyl (trifluoromethyl) sulfone
- trifluoromethylsulfonylbenzene
- (TrifluoroMethane)sulfonylbenzene
- 4-trifluoromethylsulfonyl benzene
- Phenyltriflate
- trifluoromethyl phenyl sulfone
- FS 13
- Trifluoromethanesulfonylbenzene
- [(Trifluoromethyl)sulfonyl]benzene #
- DTXSID90879040
- (Trifluoromethyl) phenyl sulfone
- trifluoromethylphenyl sulfone
- SCHEMBL777153
- SULFONE,PHENYL-TRIFLUOROMETHYL
- phenyltrifluoromethyl sulfone
- MFCD00159083
- ((trifluoromethyl)sulfonyl)benzene
- SY056488
- CS-0114496
- AKOS003630969
- AS-40530
- 426-58-4
- phenyltrifluoromethylsulfone
- DB-298883
- P2195
- Phenyl trifluoromethylsulfone
- AMY3091
- A913466
- trifluoromethanesulfonylbenzene
-
- MDL: MFCD00159083
- Inchi: 1S/C7H5F3O2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H
- InChI Key: UPGBQYFXKAKWQC-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)(C1C=CC=CC=1)(=O)=O
Computed Properties
- Exact Mass: 209.99600
- Monoisotopic Mass: 209.99623506g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 42.5Ų
Experimental Properties
- Boiling Point: 203°C(lit.)
- Flash Point: 101.1±27.3 ºC,
- Refractive Index: 1.4637 (20 ºC)
- Solubility: Very slightly soluble (0.34 g/l) (25 º C),
- PSA: 42.52000
- LogP: 3.06090
trifluoromethanesulfonylbenzene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Storage Condition:Sealed in dry,Room Temperature
trifluoromethanesulfonylbenzene Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
trifluoromethanesulfonylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P2195-1g |
trifluoromethanesulfonylbenzene |
426-58-4 | 98.0%(GC) | 1g |
¥415.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P2195-5g |
trifluoromethanesulfonylbenzene |
426-58-4 | 98.0%(GC) | 5g |
¥1425.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MV501-200mg |
trifluoromethanesulfonylbenzene |
426-58-4 | 98.0%(GC) | 200mg |
¥182.0 | 2022-06-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P866125-1g |
Phenyl Trifluoromethyl Sulfone |
426-58-4 | ≥98% | 1g |
¥284.40 | 2022-09-01 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY056488-5g |
Phenyl Trifluoromethyl Sulfone |
426-58-4 | >98% | 5g |
¥440.00 | 2025-04-14 | |
| TRC | P399355-10mg |
Phenyl (Trifluoromethyl) Sulfone |
426-58-4 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P399355-50mg |
Phenyl (Trifluoromethyl) Sulfone |
426-58-4 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P399355-100mg |
Phenyl (Trifluoromethyl) Sulfone |
426-58-4 | 100mg |
$ 80.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P18520-25g |
((Trifluoromethyl)sulfonyl)benzene |
426-58-4 | 98% | 25g |
¥2329.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P18520-5g |
((Trifluoromethyl)sulfonyl)benzene |
426-58-4 | 98% | 5g |
¥481.0 | 2024-07-19 |
trifluoromethanesulfonylbenzene Suppliers
trifluoromethanesulfonylbenzene Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on trifluoromethanesulfonylbenzene
Comprehensive Overview of Trifluoromethanesulfonylbenzene (CAS No. 426-58-4): Properties, Applications, and Industry Trends
Trifluoromethanesulfonylbenzene (CAS No. 426-58-4), also known as phenyl trifluoromethanesulfonate, is a specialized organic compound widely recognized for its unique chemical properties and versatility in synthetic chemistry. This aromatic sulfonate derivative features a trifluoromethanesulfonyl (triflate) group attached to a benzene ring, making it a valuable reagent in pharmaceuticals, agrochemicals, and advanced material synthesis. Its CAS registry number 426-58-4 serves as a critical identifier for researchers and regulatory compliance.
The growing demand for fluorinated compounds in modern chemistry has positioned trifluoromethanesulfonylbenzene as a subject of significant interest. Users frequently search for terms like "triflate benzene applications", "426-58-4 synthesis methods", and "phenyl triflate reactivity", reflecting its relevance in cross-coupling reactions and as a precursor for high-performance polymers. Recent studies highlight its role in green chemistry initiatives, where its efficiency as a leaving group reduces reaction steps and waste generation.
From a molecular perspective, the electron-withdrawing nature of the trifluoromethanesulfonyl moiety enhances the compound's reactivity in nucleophilic aromatic substitutions (SNAr). This characteristic makes CAS No. 426-58-4 particularly useful in constructing complex molecular architectures for drug discovery, with researchers often querying "trifluoromethanesulfonylbenzene Suzuki coupling" or "triflate aryl intermediates". The compound's stability under anhydrous conditions further supports its use in air-sensitive reactions.
Industry trends reveal increasing applications of trifluoromethanesulfonylbenzene in electronic materials, particularly for organic semiconductors and liquid crystal displays (LCDs). Searches for "426-58-4 conductivity properties" and "fluorinated sulfonates in OLEDs" underscore this technological connection. Furthermore, its role in catalytic systems aligns with the pharmaceutical industry's focus on atom-efficient transformations, addressing popular queries about "triflate leaving group advantages".
Environmental and handling considerations for CAS 426-58-4 frequently appear in technical discussions. While not classified as hazardous under standard conditions, proper storage in moisture-free environments is essential to maintain its reactivity. This practical aspect generates search terms like "trifluoromethanesulfonylbenzene storage guidelines" and "handling aromatic triflates", emphasizing the compound's specialized nature in laboratory settings.
Analytical characterization of trifluoromethanesulfonylbenzene typically involves NMR spectroscopy (particularly 19F-NMR for the triflate group) and mass spectrometry, topics often searched alongside "426-58-4 spectral data". The compound's distinct 1H-NMR signature (aromatic protons at δ 7.5-8.0 ppm) and IR absorption near 1400 cm-1 (S=O stretch) provide reliable identification markers for quality control in commercial production.
Emerging research explores modifications of the trifluoromethanesulfonylbenzene structure to create tailored reagents for specific reactions. This innovation-driven approach responds to search trends like "designer triflate reagents" and "426-58-4 derivatives", particularly in asymmetric synthesis applications. The compound's compatibility with continuous flow chemistry systems also addresses modern manufacturing demands for process intensification.
In summary, trifluoromethanesulfonylbenzene (CAS No. 426-58-4) represents a critical building block in contemporary organic synthesis, with expanding applications across multiple high-tech industries. Its combination of chemical stability, reactivity, and structural versatility continues to drive scientific inquiry, as evidenced by persistent search interest in "phenyl triflate mechanism" and "trifluoromethanesulfonylbenzene price trends". As fluorine chemistry advances, this compound maintains its position as an indispensable tool for molecular innovation.
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